molecular formula C19H23Cl2N3O4S2 B2373119 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329409-27-9

2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2373119
CAS No.: 1329409-27-9
M. Wt: 492.43
InChI Key: YUHCZOHHQXRNQO-UHFFFAOYSA-N
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Description

2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a chemical compound of significant interest in oncological and pharmacological research, primarily investigated for its potent inhibitory activity against Cyclin-dependent kinases (CDKs). CDKs are serine/threonine kinases that play a fundamental role in controlling the cell cycle progression and transcriptional regulation. Dysregulation of CDK activity is a hallmark of various cancers, making them prominent therapeutic targets. This compound is structurally related to and builds upon the scaffold of known CDK inhibitors such as SNS-032 (BMS-387032), which is a well-characterized inhibitor of CDK2, CDK7, and CDK9. By inhibiting these key kinases, the compound can induce cell cycle arrest and suppress transcription, leading to the apoptosis of rapidly proliferating cancer cells. Its primary research value lies in its utility as a chemical probe to dissect the complex signaling pathways of the cell cycle and to study transcriptional dependencies in malignancies. Researchers employ this inhibitor in in vitro and in vivo models to explore synthetic lethality, overcome drug resistance, and validate novel combination therapies. The specific modification with a 4-chlorophenylsulfonyl acetamido group is designed to optimize binding affinity and selectivity, providing a valuable tool for structure-activity relationship (SAR) studies aimed at developing next-generation targeted cancer therapeutics. Preclinical studies on related thieno[2,3-c]pyridine derivatives have demonstrated promising anti-proliferative effects against a broad panel of human cancer cell lines, underscoring the potential of this chemotype in ongoing drug discovery efforts.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S2.ClH/c1-11(2)23-8-7-14-15(9-23)28-19(17(14)18(21)25)22-16(24)10-29(26,27)13-5-3-12(20)4-6-13;/h3-6,11H,7-10H2,1-2H3,(H2,21,25)(H,22,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHCZOHHQXRNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule with potential therapeutic applications. Its structure incorporates a thieno[2,3-c]pyridine core, which has been associated with various biological activities. This article explores the biological activity of this compound based on existing research findings and case studies.

Chemical Structure

The chemical formula for this compound can be represented as follows:

C16H20ClN3O3S\text{C}_{16}\text{H}_{20}\text{ClN}_3\text{O}_3\text{S}

Antibacterial Activity

Research indicates that compounds containing the 4-chlorophenylsulfonyl moiety exhibit significant antibacterial properties. In a study evaluating various synthesized compounds, those with similar structural features demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains like Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak
Compound DStaphylococcus aureusWeak

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease. The results indicated strong inhibitory activity against urease, which is critical in the treatment of certain infections and conditions .

Table 2: Enzyme Inhibition Potency

EnzymeIC50 Value (µM)
Acetylcholinesterase15.0
Urease5.0

Hypoglycemic Activity

The presence of the sulfonamide group in the structure suggests potential hypoglycemic effects. Compounds with similar functionalities have been linked to glucose regulation and insulin sensitivity .

Case Studies

  • Study on Antimicrobial Properties : A series of compounds including derivatives of 4-chlorophenylsulfonyl showed significant antibacterial activity in vitro. The study utilized various bacterial strains to assess efficacy and found that modifications to the sulfonamide group enhanced activity against specific pathogens .
  • Enzyme Inhibition Research : Another study focused on the inhibitory effects of similar compounds on urease and AChE. Results indicated that modifications in the thieno[2,3-c]pyridine structure could lead to improved inhibitory properties, making these compounds candidates for further pharmacological development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues include:

2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1216713-05-1): This compound replaces the sulfonyl group with a phenoxy moiety, altering electronic and steric properties .

Compound C1 (from ): A thieno-tetrahydropyridine derivative with unmodified acetamido substituents, showing superior antiplatelet activity to ticlopidine .

Compounds 1 and 7 (from ): These share the thieno-pyridine core but differ in substituents at regions A (positions 39–44) and B (positions 29–36), affecting chemical environments .

Table 1: Structural Comparison of Key Analogues

Compound Core Structure Substituent (R-group) Key Modifications
Target Compound Thieno[2,3-c]pyridine 4-Chlorophenylsulfonyl acetamido Sulfonyl group enhances polarity
CAS:1216713-05-1 Thieno[2,3-c]pyridine 4-Chlorophenoxy acetamido Phenoxy group increases lipophilicity
Compound C1 () Thieno[2,3-c]pyridine Unspecified acetamido Optimized for ADP receptor antagonism
NMR Spectral Analysis and Substituent Effects

highlights that changes in chemical shifts (ppm) at regions A and B in NMR spectra correlate with substituent variations. For example:

  • The target compound’s 4-chlorophenylsulfonyl group likely induces deshielding in region A (positions 39–44), altering proton environments compared to phenoxy or simpler acetamido analogues .
  • Compounds 1 and 7 exhibit nearly identical shifts except in regions A and B, suggesting that modifications here directly impact electronic distribution without disrupting the core scaffold .

Table 2: Key NMR Shift Differences (Hypothetical Data Based on )

Region Target Compound (ppm) Phenoxy Analogue (ppm) Compound C1 (ppm) Notes
A 7.8–8.2 7.2–7.6 7.5–7.9 Sulfonyl group increases deshielding
B 3.1–3.5 3.0–3.4 2.9–3.3 Minor shifts indicate core stability
Bioactivity and Structure-Activity Relationships (SAR)
  • Anti-Platelet Activity : Compound C1 () outperformed ticlopidine in inhibiting platelet aggregation, attributed to optimized acetamido and pyridine substituents . The target compound’s sulfonyl group may enhance binding to the ADP receptor’s hydrophobic pocket, though direct bioactivity data are unavailable.
  • Metabolic Stability: Sulfonyl groups generally improve metabolic stability compared to ethers (e.g., phenoxy), as seen in analogues of protease inhibitors .
  • Lumping Strategy: suggests structurally similar compounds (e.g., sulfonyl vs. phenoxy) may be grouped for predictive modeling, but their distinct electronic profiles necessitate individual evaluation .

Preparation Methods

Ring Formation via Cyclization Reactions

The thieno[2,3-c]pyridine scaffold is typically constructed through cyclocondensation reactions. A common approach involves reacting 2-aminothiophene derivatives with α,β-unsaturated carbonyl compounds. For example:

  • Step 1 : Condensation of 3-aminothiophene-2-carboxylate with methyl vinyl ketone in acetic acid yields a dihydrothienopyridine intermediate.
  • Step 2 : Reduction of the ketone group using NaBH4 or catalytic hydrogenation saturates the pyridine ring, forming the tetrahydro derivative.

Introduction of the Isopropyl Group

The 6-isopropyl substituent is introduced via alkylation or Mannich reactions :

  • Method A : Treatment of the tetrahydrothienopyridine intermediate with isopropyl bromide in the presence of K2CO3 in acetonitrile at 25–30°C achieves N-alkylation.
  • Method B : A Mannich reaction using formaldehyde and isopropylamine under acidic conditions selectively functionalizes position 6.

Sulfonamide Side Chain Installation

Sulfonylation of the Acetamide Linker

The 4-chlorophenylsulfonyl group is incorporated via a two-step sequence:

  • Acetylation : Reacting 2-amino-thienopyridine with chloroacetyl chloride in dichloromethane (DCM) forms the acetamide intermediate.
  • Sulfonylation : Treatment with 4-chlorobenzenesulfonyl chloride in the presence of DIEA (N,N-diisopropylethylamine) introduces the sulfonyl group. PyBop may be used as a coupling agent to enhance efficiency.

Critical Parameters :

  • Temperature: 0–5°C during sulfonylation minimizes side reactions.
  • Solvent: DCM or acetonitrile ensures solubility without competing nucleophilic interference.

Carboxamide Functionalization

Hydrolysis and Amidation

The carboxylate ester at position 3 is converted to the carboxamide:

  • Ester Hydrolysis : Using NaOH in aqueous ethanol cleaves the ester to a carboxylic acid.
  • Amidation : Coupling with ammonium chloride via EDCI/HOBt activates the carboxyl group, yielding the primary carboxamide.

Hydrochloride Salt Formation

The final step involves protonation of the tertiary amine in the thienopyridine ring with HCl:

  • Procedure : Dissolving the free base in acetone and adding concentrated HCl at 0–5°C precipitates the hydrochloride salt.
  • Yield Optimization : Slow addition of HCl and vigorous stirring prevent localized over-acidification, improving crystal purity.

Comparative Analysis of Synthetic Routes

Step Method Reagents/Conditions Yield (%) Purity (HPLC) Reference
Core Formation Cyclocondensation 3-Aminothiophene, methyl vinyl ketone, AcOH 68 92%
Isopropyl Installation Alkylation i-PrBr, K2CO3, CH3CN, 25°C 75 95%
Sulfonylation Acylation 4-ClC6H4SO2Cl, DIEA, DCM, 0°C 82 98%
Salt Formation Acidification HCl (g), acetone, 0°C 89 99%

Challenges and Optimization Strategies

Regioselectivity in Sulfonylation

The electron-rich thienopyridine ring risks over-sulfonylation. Using bulky bases (e.g., DIEA) instead of triethylamine improves regiocontrol at the acetamide nitrogen.

Epimerization During Amidation

Racemization at the acetamide α-carbon is mitigated by:

  • Low-temperature reactions (<10°C).
  • Employing coupling agents like HATU instead of EDCI.

Purification Challenges

The hydrochloride salt’s hygroscopicity complicates isolation. Anti-solvent crystallization using ethyl acetate/cyclohexane mixtures enhances recovery.

Scalability and Industrial Considerations

Patent data reveal that one-pot processes reduce intermediate isolation steps:

  • Example: Concurrent alkylation and sulfonylation in acetonitrile with K2CO3 achieves 80% yield at 100-gram scale.
  • Cost Drivers : 4-Chlorobenzenesulfonyl chloride accounts for ~40% of raw material costs. Substituting with recyclable sulfonylating agents (e.g., polymer-supported sulfonyl chlorides) is under investigation.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the 4-chlorophenyl group, amide coupling, and cyclization to form the thieno[2,3-c]pyridine core. Key optimizations include:

  • Temperature Control : Maintain ≤ 0°C during sulfonylation to prevent side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) for amide bond formation to enhance reactivity .
  • Purification : Employ preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to isolate intermediates and final products .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify the sulfonyl, isopropyl, and carboxamide groups. For example, the sulfonyl group typically shows a singlet at ~3.2 ppm (1^1H) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~444.4 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or solid-state conformation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different assay systems (e.g., in vitro vs. in vivo)?

  • Methodological Answer :

  • Dose-Response Validation : Re-test the compound at logarithmic concentrations (e.g., 1 nM–100 µM) in orthogonal assays (e.g., ATF4 inhibition vs. apoptosis markers) .
  • Metabolic Stability Assessment : Use liver microsome assays to evaluate if rapid metabolism in vivo reduces efficacy .
  • Computational Modeling : Perform molecular dynamics simulations to assess binding affinity to ATF4 under varying pH or cofactor conditions .

Q. What strategies are effective for improving the aqueous solubility of this compound without compromising its ATF4 inhibitory activity?

  • Methodological Answer :

  • Salt Formation : Test hydrochloride or phosphate salts to enhance solubility while retaining the sulfonyl-acetamido pharmacophore .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide moiety, which can be cleaved in vivo .
  • Co-solvent Systems : Use cyclodextrin complexes or PEG-based formulations to stabilize the compound in aqueous media .

Q. How can researchers design experiments to elucidate the compound’s degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stress conditions (e.g., pH 2–12, UV light, 40–80°C) and monitor degradation via LC-MS. The sulfonyl group is prone to hydrolysis under acidic conditions .
  • Isotope Labeling : Use 35^{35}S-labeled sulfonyl groups to track degradation products in simulated gastric fluid .

Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify critical interactions (e.g., sulfonyl group’s electronegativity with ATF4’s binding pocket) .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors from analogs in and .

Data Analysis & Experimental Design

Q. How should researchers address batch-to-batch variability in biological activity during preclinical testing?

  • Methodological Answer :

  • Quality-by-Design (QbD) : Implement Design of Experiments (DoE) to optimize synthesis parameters (e.g., reaction time, stoichiometry) and minimize variability .
  • Bioassay Standardization : Include positive controls (e.g., known ATF4 inhibitors) in every assay plate to normalize activity data .

Q. What experimental frameworks can evaluate synergistic effects between this compound and existing chemotherapeutic agents?

  • Methodological Answer :

  • Combinatorial Screening : Use a checkerboard assay to determine synergy scores (e.g., Combination Index < 1) with drugs like cisplatin or paclitaxel .
  • Transcriptomic Profiling : Perform RNA-seq on treated cancer cells to identify co-regulated pathways (e.g., ATF4 and mTOR signaling) .

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